molecular formula C8H7ClOS B12647215 3-Chloro-3-(2-thienyl)methacrylaldehyde CAS No. 84100-52-7

3-Chloro-3-(2-thienyl)methacrylaldehyde

Cat. No.: B12647215
CAS No.: 84100-52-7
M. Wt: 186.66 g/mol
InChI Key: DEJITVOMCFNCDM-VURMDHGXSA-N
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Description

3-Chloro-3-(2-thienyl)methacrylaldehyde is an organic compound with the molecular formula C₈H₇ClOS. It is characterized by the presence of a chloro group, a thienyl ring, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(2-thienyl)methacrylaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-(2-thienyl)methacrylaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-3-(2-thienyl)methacrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2-thienyl)methacrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity .

Comparison with Similar Compounds

  • 3-Chloro-2-methyl-3-(2-thienyl)propenal
  • (Z)-3-Chloro-2-methyl-3-(2-thenyl)-acrolein

Biological Activity

3-Chloro-3-(2-thienyl)methacrylaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a methacrylic aldehyde structure with a chloro substituent and a thiophene ring. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate chlorinated reagents under controlled conditions. The methods employed can vary, but they generally focus on achieving high yields and purity of the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings often demonstrate enhanced activity against various bacterial strains. A comparative study highlighted the effectiveness of thiophene-based compounds against Escherichia coli and Staphylococcus aureus, suggesting that the incorporation of the thiophene moiety is crucial for antibacterial activity.

Antitumor Activity

In vitro studies have also evaluated the antitumor potential of this compound. A notable investigation involved testing this compound against human cancer cell lines such as Patu8988 (pancreatic cancer) and SGC7901 (gastric cancer). The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant potential as an anticancer agent .

The proposed mechanism for the biological activity of this compound involves the induction of apoptosis in cancer cells. This is thought to occur through the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death . The compound's ability to modulate apoptotic pathways may provide insights into its therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. The results demonstrated that the compound exhibited substantial inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties .

Case Study 2: Anticancer Potential

In another investigation, the effects of this compound on human cancer cell lines were examined. The compound was found to significantly reduce cell viability in a concentration-dependent manner, with flow cytometry analyses confirming increased apoptosis rates in treated cells compared to controls .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialE. coli25 µg/mL
AntimicrobialS. aureus30 µg/mL
AntitumorPatu8988 (pancreatic cancer)15 µM
AntitumorSGC7901 (gastric cancer)20 µM

Properties

CAS No.

84100-52-7

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

(Z)-3-chloro-2-methyl-3-thiophen-2-ylprop-2-enal

InChI

InChI=1S/C8H7ClOS/c1-6(5-10)8(9)7-3-2-4-11-7/h2-5H,1H3/b8-6-

InChI Key

DEJITVOMCFNCDM-VURMDHGXSA-N

Isomeric SMILES

C/C(=C(\C1=CC=CS1)/Cl)/C=O

Canonical SMILES

CC(=C(C1=CC=CS1)Cl)C=O

Origin of Product

United States

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